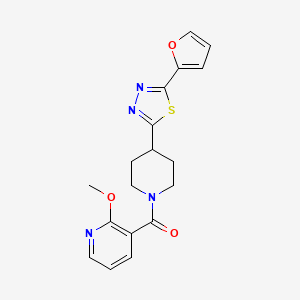

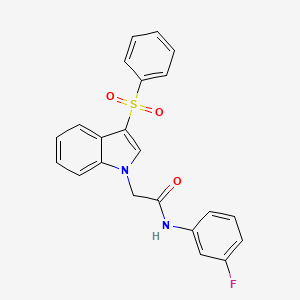

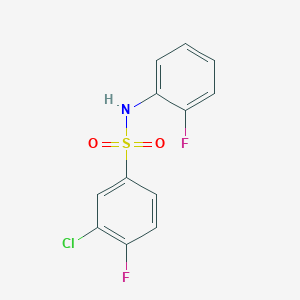

![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 171.24 . It is typically in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Role as a Carboxylic Acid Isostere

The compound's cyclopentane structure makes it a novel isostere for the carboxylic acid functional group. Its properties, comparable to carboxylic acids, allow it to effectively substitute for carboxylic acid functional groups in drug design, enhancing the physical-chemical properties of the derivatives. This application is particularly notable in designing potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).

Involvement in Catalytic Cyclizations

The cyclopentane structure of this compound is pivotal in catalytic cyclizations, particularly in reactions involving β-bromo-α,β-unsaturated carboxylic acids and dimethylhydrazine. These cyclizations, facilitated by a palladium catalyst, lead to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones, illustrating its utility in synthesizing complex cyclic structures (Bae & Cho, 2014).

Influence on Molecular Rearrangements

The compound's cyclopentane moiety influences molecular rearrangements, especially in systems containing planar segments. The Thorpe-Ingold effect, which aids in the formation of five-membered rings, is accentuated in structures involving 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid. This effect is instrumental in the rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids, demonstrating the compound's role in facilitating and directing molecular rearrangements (Kaneti et al., 2004).

Utilization in Peptide Coupling

This compound also finds its application in peptide coupling methods, particularly in conjugating carboxylic acids with methyl ester amino acids hydrochloride. The presence of the dimethylamino group makes it an efficient component in coupling reactions, facilitating the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).

Contributions to Molecular Aggregation

The structural features of this compound contribute to the aggregation behavior of molecules, especially in the formation of organogels. Its functional groups, particularly carboxylic acid and dimethylamino groups, play a significant role in controlling the aggregation mode, influencing the morphology of the resulting organogels (Tanaka et al., 2005).

Safety and Hazards

特性

IUPAC Name |

1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFRZUUHXLSISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

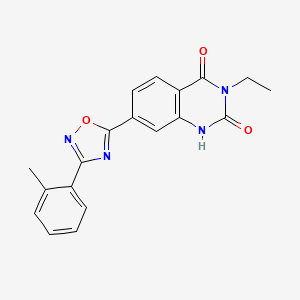

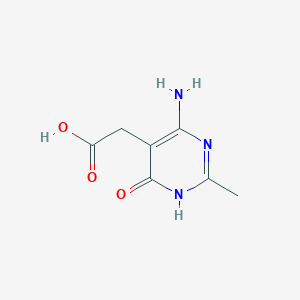

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)

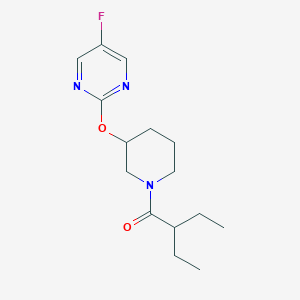

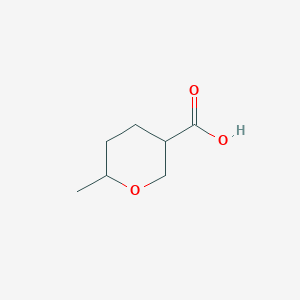

![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)

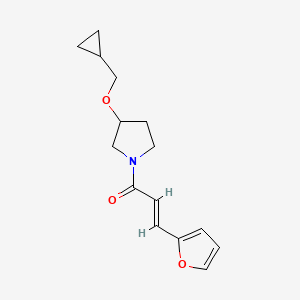

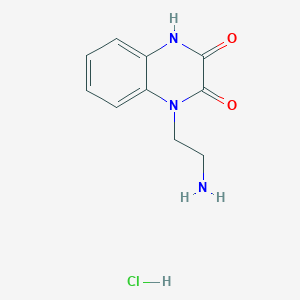

![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466536.png)

![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)